![molecular formula C7H12ClNO2 B1663003 Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride CAS No. 6197-39-3](/img/structure/B1663003.png)
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride
Overview
Description
“Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.1677 . It is also known as "methyl 1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride" .
Molecular Structure Analysis
The molecular structure of “Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride” can be represented by the InChI code:InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H
. Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride” are not available, it’s worth noting that tetrahydropyridines can undergo various chemical reactions. For instance, 1,2,3,6-tetrahydropyridine is insoluble in water and can react with acids in exothermic reactions to form salts plus water .Physical And Chemical Properties Analysis
“Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride” is a solid at room temperature . It has a molecular weight of 177.63 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications
Potential Anticancer Agent
“Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride” has been studied for its potential as an anticancer agent. In particular, it has been evaluated for its inhibitory effects on CDK2, a protein kinase involved in cell cycle regulation .
Potential Anti-tubercular Agent
This compound has also been evaluated for its potential as an anti-tubercular agent. It has shown promising results against Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Crystal Structure Analysis
The crystal structure of this compound has been analyzed, providing valuable information about its molecular configuration and properties .
Neurological Research
“Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride” has been used in neurological research, particularly in the study of Parkinson’s disease .
Guvacoline Hydrochloride in Areca Products
Guvacoline hydrochloride is a major alkaloid present in areca products, which are popular in Asian countries. It has been studied for its effects on carcinogenicity and addiction .
Muscarinic Receptor Agonist
Guvacoline hydrochloride acts as a full agonist for muscarinic receptors, which play a crucial role in the nervous system .
Safety and Hazards
Mechanism of Action
Target of Action
Guvacoline hydrochloride is known to bind selectively to presynaptic GABA reuptake transporters . These transporters play a crucial role in the regulation of GABAergic transmission, which is important for many physiological processes, including mood regulation and pain perception .
Mode of Action
Guvacoline hydrochloride acts by inhibiting the reuptake of GABA at the presynaptic neuron . This inhibition increases the concentration of GABA in the synaptic cleft, enhancing GABAergic transmission .
Biochemical Pathways
The primary biochemical pathway affected by Guvacoline hydrochloride is the GABAergic transmission pathway . By inhibiting the reuptake of GABA, Guvacoline hydrochloride prolongs the action of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as methanol, ethanol, and dmso This suggests that it may have good bioavailability
Result of Action
The primary result of Guvacoline hydrochloride’s action is the enhancement of GABAergic transmission . This can lead to various effects at the molecular and cellular level, depending on the specific physiological context. For example, enhanced GABAergic transmission can lead to reduced neuronal excitability, which may have implications for conditions such as epilepsy and anxiety .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Guvacoline hydrochloride. For instance, the compound’s solubility in organic solvents suggests that it may be affected by the lipid composition of the cellular environment . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity.
properties
IUPAC Name |
methyl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWALOEQHJRUTKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210996 | |
Record name | Norarecoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride | |
CAS RN |
6197-39-3 | |
Record name | Norarecoline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006197393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norarecoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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